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Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of (2-
Ethylphenyl)methanol, moving beyond basic data to explore its theoretical spectroscopic

properties, practical synthesis strategies, and significance as a versatile intermediate in

medicinal chemistry. As application scientists, we bridge the gap between theoretical

knowledge and practical utility, and this document is structured to reflect that philosophy—

explaining not just the what, but the why and how of handling and utilizing this compound.

Introduction and Strategic Importance
(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is an aromatic primary

alcohol. While a seemingly simple molecule, its strategic importance is underscored by the

presence of the 2-ethylphenyl moiety in various pharmacologically active compounds. Notably,

this structural motif is a core component of the synthetic pathway towards Etodolac, a widely

used non-steroidal anti-inflammatory drug (NSAID)[1]. The ortho-ethyl substitution provides

unique steric and electronic properties that can be exploited in drug design to influence binding

affinity, metabolic stability, and overall pharmacological profile.
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This guide will delve into the foundational chemical properties of (2-Ethylphenyl)methanol,
offering predictive insights into its spectroscopic signature. We will then present a robust and

scalable synthetic protocol, grounded in well-established organic chemistry principles, and

outline a logical workflow for its purification and characterization. Finally, we will contextualize

its reactivity and potential applications, particularly for professionals engaged in drug discovery

and development.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the bedrock of its effective application.

The data presented here are compiled from authoritative chemical databases and augmented

with theoretical predictions based on established principles of spectroscopy[2][3].

Core Physicochemical Data
The fundamental properties of (2-Ethylphenyl)methanol are summarized in the table below,

providing a quick reference for experimental planning.

Property Value Source

IUPAC Name (2-Ethylphenyl)methanol [2]

CAS Number 767-90-8 [2][3]

Molecular Formula C₉H₁₂O [2]

Molecular Weight 136.19 g/mol [2]

SMILES CCC1=CC=CC=C1CO [2]

InChIKey
SBUIQTMDIOLKAL-

UHFFFAOYSA-N
[2]

XLogP3 1.8 [2]

Topological Polar Surface Area 20.23 Å² [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 1 [3]
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Theoretical Spectroscopic Profiles
While experimental spectra provide definitive identification, predictive analysis is an invaluable

tool for preliminary characterization and for confirming the identity of a newly synthesized

compound.

The predicted ¹H NMR spectrum in CDCl₃ is based on the analysis of analogous structures,

such as (S)-1-(2-Methylphenyl)ethanol and 2-Phenylethanol[4]. The ortho-substitution pattern

results in a complex, overlapping multiplet for the aromatic protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.20-7.40 Multiplet (m) 4H Ar-H

Aromatic protons

on the

substituted ring.

The ortho-

substitution

breaks the

symmetry,

leading to

complex splitting.

~4.70 Singlet (s) 2H -CH₂-OH

Methylene

protons adjacent

to the hydroxyl

group and the

aromatic ring.

Appears as a

singlet, though

coupling to the

OH proton may

be observed in

dry solvents.

~2.70 Quartet (q) 2H -CH₂-CH₃

Methylene

protons of the

ethyl group, split

by the adjacent

methyl protons.

~1.60 Singlet (s, broad) 1H -OH

The hydroxyl

proton signal is

typically broad

and its position is

concentration-

dependent. It

may exchange

with D₂O.
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~1.25 Triplet (t) 3H -CH₂-CH₃

Methyl protons of

the ethyl group,

split by the

adjacent

methylene

protons.

The predicted ¹³C NMR spectrum (proton-decoupled) in CDCl₃ showcases nine distinct carbon

environments.

Chemical Shift (δ, ppm) Assignment Rationale

~141.0 Ar-C-CH₂OH

Quaternary aromatic carbon

attached to the hydroxymethyl

group.

~139.0 Ar-C-CH₂CH₃
Quaternary aromatic carbon

attached to the ethyl group.

~129.0-125.0 Ar-CH
Four distinct signals for the

aromatic methine carbons.

~63.0 -CH₂OH
Methylene carbon of the

primary alcohol.

~26.0 -CH₂CH₃
Methylene carbon of the ethyl

group.

~16.0 -CH₂CH₃
Methyl carbon of the ethyl

group.

The predicted FTIR spectrum is based on characteristic vibrational frequencies of primary

alcohols and substituted benzenes[5][6].
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3350 Strong, Broad O-H Stretch Alcohol (-OH)

~3060, 3020 Medium C-H Stretch Aromatic (=C-H)

~2960, 2870 Medium-Strong C-H Stretch Aliphatic (-C-H)

~1600, 1480 Medium-Weak C=C Stretch Aromatic Ring

~1040 Strong C-O Stretch Primary Alcohol

~750 Strong
C-H Out-of-Plane

Bend

Ortho-disubstituted

Aromatic

Predicted fragmentation under Electron Ionization (EI) is based on the fragmentation patterns

of similar benzylic alcohols[7][8].

m/z Proposed Fragment Rationale

136 [M]⁺ Molecular ion.

118 [M - H₂O]⁺
Loss of water, a common

fragmentation for alcohols.

107 [M - C₂H₅]⁺

Loss of the ethyl group

(benzylic cleavage) to form a

hydroxymethylphenyl cation.

91 [C₇H₇]⁺

Formation of the stable

tropylium ion, a hallmark of

benzyl-type compounds.

77 [C₆H₅]⁺
Phenyl cation, resulting from

further fragmentation.

Synthesis and Purification Strategies
From a practical standpoint, a reliable synthetic route is paramount. The most direct and

industrially scalable approach to (2-Ethylphenyl)methanol is the reduction of a corresponding
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carbonyl compound, such as 2-ethylbenzoic acid or its ester derivative.

Retrosynthetic Analysis
The logic for our synthetic approach is visualized below. By disconnecting the C-O bond of the

alcohol, we identify the carbonyl precursor, which is readily available commercially.

(2-Ethylphenyl)methanol

2-Ethylbenzoic Acid
(or Ester derivative)

C-O Disconnection
(Reduction)

Commercially Available
Starting Material

Click to download full resolution via product page

Retrosynthetic analysis for (2-Ethylphenyl)methanol.

Recommended Synthetic Protocol: Reduction of 2-
Ethylbenzoic Acid
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of

efficiently converting carboxylic acids to primary alcohols. The choice of LiAlH₄ is justified by its

high reactivity and yield, although it necessitates careful handling due to its pyrophoric nature.

Materials:
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2-Ethylbenzoic Acid

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Diethyl Ether

Procedure:

Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stirrer, dropping

funnel, and a nitrogen inlet is charged with LiAlH₄ (1.2 eq) suspended in anhydrous THF

(100 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

Addition of Substrate: 2-Ethylbenzoic Acid (1.0 eq) is dissolved in anhydrous THF (50 mL)

and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30

minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored

by Thin Layer Chromatography (TLC).

Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0

°C and slowly adding water (X mL), followed by 15% NaOH solution (X mL), and finally water

again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for

safety and results in a granular precipitate that is easy to filter.

Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered

through a pad of Celite. The filtrate is collected, and the solid precipitate is washed with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diethyl ether (3 x 50 mL). The combined organic filtrates are transferred to a separatory

funnel.

Washing: The organic layer is washed sequentially with 1 M HCl (50 mL), saturated NaHCO₃

solution (50 mL), and brine (50 mL).

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator to yield the crude

(2-Ethylphenyl)methanol.

Purification and Characterization Workflow
The crude product is typically purified by flash column chromatography to yield the final, high-

purity compound. The logical workflow for post-synthesis processing is outlined below.
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Purification

Characterization & QC

Crude

Column

Silica Gel
(e.g., Hexane:EtOAc)

Fractions

TLC Analysis of Fractions

Combine Pure Fractions
& Evaporate

Pool pure fractions

Final QC Analysis
(NMR, MS, IR)

Pure (2-Ethylphenyl)methanol

Click to download full resolution via product page

Post-synthesis purification and characterization workflow.
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Chemical Reactivity and Mechanistic
Considerations
The reactivity of (2-Ethylphenyl)methanol is dominated by its primary alcohol functional group

and the aromatic ring.

Oxidation: As a primary alcohol, it can be oxidized to 2-ethylbenzaldehyde using mild

oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidation, for instance with

potassium permanganate or chromic acid, will lead to the formation of 2-ethylbenzoic acid[9].

The choice of oxidant is therefore a critical parameter for controlling the synthetic outcome.

Esterification: It readily undergoes Fischer esterification when heated with a carboxylic acid

in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester[10][11].

This reaction is a cornerstone of creating libraries of derivatives for structure-activity

relationship (SAR) studies.

Etherification: Ethers can be formed via Williamson ether synthesis, where the alcohol is first

deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a

nucleophile to displace a halide from an alkyl halide.

Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution. The

ethyl and hydroxymethyl groups are ortho-, para-directing activators, though steric hindrance

from the existing ortho-substituents will heavily influence the regioselectivity of further

substitutions.

Relevance in Drug Discovery and Development
The true value of a chemical intermediate is realized in its applications. The 2-ethylphenyl

scaffold is of significant interest to medicinal chemists.

Key Intermediate for Etodolac: As previously mentioned, the synthesis of the anti-

inflammatory drug Etodolac relies on intermediates derived from 2-ethylaniline or 2-

ethylphenylhydrazine[12][13]. (2-Ethylphenyl)methanol serves as a stable and accessible

precursor to these key starting materials, or as a building block for analogous structures.
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Scaffold for Derivatization: In drug discovery, modifying a known active scaffold is a common

strategy. (2-Ethylphenyl)methanol provides three handles for modification: the hydroxyl

group, the benzylic position, and the aromatic ring. This allows for the systematic exploration

of chemical space around the core structure to optimize potency, selectivity, and

pharmacokinetic properties (ADME). For example, esterification or etherification of the

hydroxyl group can be used to create prodrugs with altered solubility or metabolic profiles.

Handling, Safety, and Toxicological Profile
As a professional in a research environment, adherence to safety protocols is non-negotiable.

Based on data for similar aromatic alcohols, (2-Ethylphenyl)methanol should be handled with

standard laboratory precautions.

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. Ingestion may be

harmful.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Conclusion
(2-Ethylphenyl)methanol is more than a simple aromatic alcohol; it is a strategically valuable

building block with direct relevance to the pharmaceutical industry. Its theoretical properties are

predictable based on fundamental chemical principles, and its synthesis is achievable through

robust, well-documented chemical transformations. By understanding its spectroscopic

signatures, reactivity, and synthetic utility, researchers and drug development professionals can

effectively leverage this compound as a key intermediate in the creation of novel and effective

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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